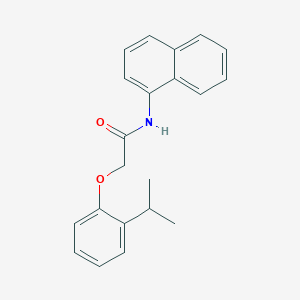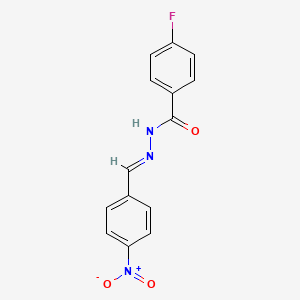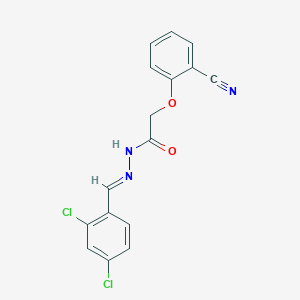
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives involves multiple steps, starting from readily available starting materials. A common approach includes the use of sulfamethizole as a precursor, undergoing various chemical transformations to introduce the thiadiazole moiety and the isobutyl group. The synthesis routes emphasize the incorporation of the thiadiazole ring, which is a critical structural feature contributing to the compound's properties (Karakuş et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound has been explored through various spectroscopic and analytical techniques. Studies involving density functional theory (DFT) have provided insights into the optimized geometry, electronic structure, and the HOMO-LUMO gap, which are essential for understanding the compound's reactivity and interaction with biological targets (Kanagavalli et al., 2022).
Chemical Reactions and Properties
The reactivity of this compound involves its participation in various chemical reactions, primarily due to the reactive sulfonamide and thiadiazole groups. These functionalities enable the molecule to engage in nucleophilic substitution reactions, hydrogen bonding, and the formation of coordination complexes, showcasing its versatile chemical behavior (Sławiński, 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, have been characterized to facilitate its use in various scientific studies. Crystallographic studies reveal the compound's solid-state structure, offering insights into its molecular packing, hydrogen bonding patterns, and overall stability (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
Investigations into the chemical properties of this compound have highlighted its acidity, basicity, and potential as a ligand in metal coordination complexes. These studies underline the compound's role in modulating biological activities through interactions with enzymes and receptors, dictated by its chemical makeup (Alafeefy et al., 2015).
特性
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-9(2)8-11-13-14-12(18-11)15-19(16,17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYCEWYIPBGSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5530730.png)
![[1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5530735.png)
![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)
![1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)
![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)

![2-[(3,7-dimethyl-2-quinolinyl)amino]ethanol](/img/structure/B5530768.png)
![7-cyclopentyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5530778.png)

![(1S*,5R*)-3-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5530782.png)


![6-methyl-4-oxo-1-(2-phenylethyl)-2-[(phenylthio)methyl]-1,4-dihydro-3-pyridinecarboxylic acid](/img/structure/B5530804.png)